Pyrrolidine-3-carbonitrile

説明

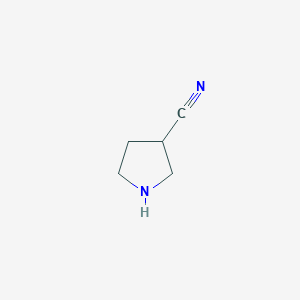

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATJETPTDKFEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-53-9 | |

| Record name | 3-Pyrrolidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Pyrrolidine 3 Carbonitrile and Its Derivatives

Advanced Cyclization Approaches for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring is the cornerstone of synthesizing pyrrolidine-3-carbonitrile. Modern organic synthesis has yielded a variety of sophisticated cyclization strategies to achieve this, offering control over stereochemistry and enabling the introduction of diverse functionalities.

Intramolecular C(sp³)–H Amination in Chiral Pyrrolidine Synthesis

A powerful and atom-economical approach to chiral pyrrolidines involves the intramolecular amination of C(sp³)–H bonds. This method directly converts a C-H bond into a C-N bond within the same molecule, forming the pyrrolidine ring in a single step.

Recent advancements have demonstrated the utility of this strategy in synthesizing enantiopure pyrrolidines. nih.gov One such method involves a two-step sequence starting with a regio- and stereoselective catalytic nitrene insertion into a C-H bond of a simple hydrocarbon. nih.gov The resulting product then undergoes a diastereoselective cyclization via a 1,5-hydrogen atom transfer (HAT) from a nitrogen-centered radical to form the pyrrolidine ring. nih.gov

Biocatalysis has also emerged as a valuable tool for intramolecular C(sp³)–H amination. nih.govacs.org Engineered cytochrome P411 enzymes have been shown to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to produce chiral pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.govacs.orgacs.org This enzymatic approach offers a green and highly selective alternative to traditional chemical methods. nih.gov

Furthermore, copper(I)/phosphoric acid-catalyzed intramolecular radical amination of tertiary C(sp³)–H bonds in N-chlorosulfonamides provides an efficient route to α-quaternary pyrrolidines. sustech.edu.cn This method proceeds through a 1,5-hydrogen atom transfer to form a key tertiary C-centered radical, which then undergoes C-N bond formation. sustech.edu.cn The use of a chiral phosphoric acid in conjunction with a copper(I) catalyst has enabled the development of an enantioselective variant of this reaction. sustech.edu.cn

| Catalyst/Reagent | Substrate Type | Key Features | Product Type | Ref |

| Rhodium catalyst | Hydrocarbons | Regio- and stereoselective nitrene C-H insertion followed by 1,5-HAT cyclization | Enantiopure pyrrolidines | nih.gov |

| Engineered Cytochrome P411 | Organic azides | Enzymatic, good enantioselectivity and catalytic efficiency | Chiral pyrrolidines | nih.govacs.org |

| Cu(I)/Phosphoric Acid | N-chlorosulfonamides | Radical-mediated, forms α-quaternary centers | α-Quaternary pyrrolidines | sustech.edu.cn |

| Palladium, Copper, Nickel salts | Various with directing groups | Directed C-H activation, unique selectivities | Azetidines, β-lactams, pyrrolidines | sioc-journal.cn |

1,3-Dipolar Cycloadditions for this compound Scaffolds

The 1,3-dipolar cycloaddition reaction is a highly efficient and versatile method for constructing five-membered heterocyclic rings, including the pyrrolidine core of this compound. nih.govnih.gov This reaction typically involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). nih.govresearchgate.net

A common method for generating azomethine ylides in situ is the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. nih.govbeilstein-journals.org These ylides can be classified as stabilized, semi-stabilized, or non-stabilized, which influences their reactivity and the selectivity of the cycloaddition. beilstein-journals.org The reaction of these ylides with electron-deficient alkenes, such as those bearing a nitrile group, leads directly to the formation of functionalized pyrrolidines like this compound. nih.govresearchgate.net

For instance, the three-component reaction of isatin, N-methylglycine, and an (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile derivative efficiently produces novel spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles. nih.govacs.org This reaction demonstrates the power of 1,3-dipolar cycloaddition to create complex, polycyclic systems containing the this compound motif in a single step. nih.gov

The regio- and stereoselectivity of 1,3-dipolar cycloadditions are critical for the synthesis of well-defined this compound derivatives. The regioselectivity, which determines the orientation of the dipole and dipolarophile in the product, is often controlled by electronic and steric factors. acs.org Computational studies, including density functional theory (DFT) calculations, can be used to predict and understand the observed regioselectivity by analyzing the global and local electrophilicity and nucleophilicity of the reactants. nih.govacs.orgelsevierpure.com

In many cases, the reaction proceeds with high regioselectivity, leading to a single constitutional isomer. nih.govacs.org For example, in the reaction of an azomethine ylide with an acrylonitrile (B1666552) derivative, the nucleophilic carbon of the ylide typically attacks the more electrophilic and less sterically hindered carbon of the alkene. acs.org

The stereoselectivity of the cycloaddition, which controls the relative configuration of the newly formed stereocenters, can be influenced by the geometry of the reactants and the reaction conditions. Both exo and endo transition states are possible, leading to different diastereomers. The diastereoselectivity can be highly dependent on the specific substituents on both the azomethine ylide and the dipolarophile. nih.gov In some systems, one diastereomer is formed preferentially or exclusively. mdpi.com

The synthesis of enantiomerically pure this compound derivatives is of great importance for pharmaceutical applications. Asymmetric 1,3-dipolar cycloadditions provide a direct route to these chiral molecules. nih.gov There are two main strategies for achieving asymmetric induction in these reactions: the use of a chiral auxiliary or the use of a chiral catalyst. diva-portal.org

Metal-catalyzed asymmetric 1,3-dipolar cycloadditions have proven to be a robust method for producing homochiral pyrrolidines. nih.gov For example, copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides with electron-deficient olefins can yield cycloadducts with high endo-selectivity and excellent enantioselectivities. researchgate.net The use of chiral ligands, such as chiral BOX ligands, in combination with a metal catalyst can effectively control the stereochemical outcome of the reaction. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool for enantioselective cycloadditions. Chiral thiourea-based organocatalysts derived from cinchona alkaloids, for instance, have been successfully employed in the enantioselective conjugate addition of nitromethane (B149229) to alkylidenemalonates, a key step in the asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives, which are closely related to pyrrolidine-3-carbonitriles. rsc.org

| Approach | Key Feature | Example | Ref |

| Chiral Auxiliary | A chiral group is temporarily attached to one of the reactants to direct the stereochemical outcome. | Use of a chiral auxiliary on the azomethine ylide. | diva-portal.orgnih.gov |

| Chiral Catalyst | A chiral Lewis acid or organocatalyst is used to create a chiral environment for the reaction. | Copper-catalyzed asymmetric [3+2] cycloadditions with chiral ligands. | researchgate.netorganic-chemistry.org |

Metal-Catalyzed and Metal-Free Cyclization Strategies

Both metal-catalyzed and metal-free methods are employed for the synthesis of pyrrolidines. Metal-mediated syntheses are valued for their high atom economy, mild reaction conditions, and functional group tolerance. rsc.org Transition metals such as palladium, copper, gold, and nickel are commonly used to catalyze various cyclization reactions. organic-chemistry.orgrsc.orgfrontiersin.org For example, palladium-catalyzed intramolecular C-H dehydrogenative 5-exo cyclization of N-allylamines can produce 1-pyrrolines. rsc.org Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides is another effective method for obtaining enantioenriched pyrrolidines. organic-chemistry.org

Metal-free approaches offer the advantage of avoiding potentially toxic and expensive metal catalysts. organic-chemistry.orgrsc.org These methods often rely on the use of organocatalysts or are promoted by acids, bases, or simply heat. organic-chemistry.orgrsc.org For example, a Lewis acid-mediated 5-endo-dig reductive hydroamination cascade of enynyl amines provides a metal-free route to stereoselective synthesis of pyrrolidines. organic-chemistry.org Another metal-free strategy involves the use of iodine as a catalyst for the intramolecular hydroamination/reduction of unactivated alkynes to afford disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org

Alternative Ring Construction from Cyclic or Acyclic Precursors

The pyrrolidine ring of this compound can also be constructed from various cyclic or acyclic starting materials. nih.govresearchgate.net One common strategy involves the functionalization and subsequent ring transformation of existing cyclic precursors. nih.gov For example, a synthetic pathway starting from readily available materials can lead to highly modifiable 2,4-disubstituted pyrrolidines. diva-portal.org

Acyclic precursors can also be employed in cyclization reactions to form the pyrrolidine ring. For instance, the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been developed to synthesize highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids. rsc.org These carboxylic acids can potentially be converted to the corresponding nitriles.

Functionalization of Pre-formed Pyrrolidine Rings

A common and effective strategy for synthesizing pyrrolidine derivatives involves modifying an existing pyrrolidine core. mdpi.comnih.gov This approach often leverages readily available chiral precursors like proline or 4-hydroxyproline, allowing for the introduction of specific functional groups with stereochemical control. mdpi.comnih.gov

The introduction of a nitrile moiety onto a pre-formed pyrrolidine ring can be achieved through nucleophilic substitution reactions. This typically involves a pyrrolidine substrate equipped with a suitable leaving group at the C-3 position, which is then displaced by a cyanide nucleophile. The efficiency of such reactions can be influenced by steric hindrance and the electronic nature of substituents on the pyrrolidine ring. While direct synthesis of this compound via this method is a standard chemical principle, specific examples in the literature often focus on analogous transformations. For instance, the synthesis of 1-Benzyl-pyrrolidine-3-carboxylic acid involves the alkylation of pyrrolidine followed by carboxylation at the 3-position, a process mechanistically related to cyanation.

In a different approach, the rearrangement of certain coumarin (B35378) derivatives can lead to the formation of functionalized pyrrolidines. For example, the reaction of 2-oxo-2H-chromene-3-carbonitrile with hydroxylamine (B1172632) was found to produce 1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxothis compound, although the yield was moderate and required extended reaction times. nih.gov This demonstrates a ring-transformation strategy to arrive at a this compound scaffold. nih.gov

Controlling the stereochemistry at the various positions of the pyrrolidine ring is critical, as the spatial arrangement of substituents profoundly impacts molecular function. nih.govnih.gov Several methods exist for the stereoselective functionalization of the pyrrolidine scaffold.

One powerful technique is the direct and stereospecific α-C–H bond functionalization of cyclic N-H amines, which avoids the need for protecting groups. nih.gov This method involves the deprotonation of the amine, followed by the addition of a hydride acceptor and an organolithium nucleophile, enabling the introduction of various substituents at the α-position. nih.gov

Organocatalysis also offers robust solutions for stereocontrol. For example, proline and its derivatives, such as methylated pyrrolidinecarboxylic acid, can be used as organocatalysts in Mannich reactions to selectively produce either syn or anti products by guiding the facial selectivity of the nucleophilic attack. wikipedia.org The catalyst's stereochemistry directs the approach of the reactants, ensuring a high degree of stereoselectivity. wikipedia.org Furthermore, a facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported, which can be subsequently converted to other functionalized derivatives, demonstrating how modifications can provide rapid access to complex N-containing polycyclic scaffolds. nih.gov

Below is a table summarizing various stereoselective modification strategies:

Table 1: Stereoselective Modification Strategies for Pyrrolidine Rings| Strategy | Description | Key Features | Relevant Citations |

|---|---|---|---|

| Direct C-H Functionalization | Protecting-group-free functionalization at the α-position of cyclic amines using a hydride acceptor and an organolithium nucleophile. | High efficiency, stereospecificity, no transition metals required. | nih.gov |

| Organocatalysis | Use of chiral pyrrolidine-based catalysts (e.g., proline derivatives) to direct the stereochemical outcome of reactions like the Mannich reaction. | High diastereoselectivity (syn or anti), catalyst-controlled facial selectivity. | wikipedia.org |

| Chiral Auxiliary Control | Employing chiral auxiliaries attached to reaction components to guide the stereochemical course of cycloaddition reactions. | Excellent diastereoselectivity, applicable to the synthesis of complex, substituted pyrrolidines. | nih.gov |

| Substrate-Controlled Diastereoselectivity | Utilizing existing stereocenters within the pyrrolidine substrate to direct the stereochemistry of subsequent modifications. | Effective for creating multiple stereocenters in a controlled manner. | derpharmachemica.com |

This compound is a valuable starting point for creating more complex molecules. scinito.ai The inherent functionalities—the secondary amine, the carbonitrile group, and the C-H bonds of the ring—serve as handles for diverse chemical transformations. nih.gov Skeletal remodeling of the pyrrolidine ring through methods like ring-expansion or the Kulinkovich–de Meijere reaction can also lead to novel ring-fused products. researchgate.net

A key precursor, 1-(4-methoxyphenyl)-4-oxothis compound (B3217202), has been used to generate a variety of derivatives through reactions at the C-4 ketone. scinito.airesearchgate.net These reactions include Wittig-Horner reactions with stabilized phosphorus ylides and reactions with trialkylphosphites, leading to novel pyrrolidine structures with potential antimicrobial activity. scinito.ai Similarly, other substituted pyrrolidine-3-carbonitriles, such as those containing a benzimidazole (B57391) moiety, have been synthesized and serve as platforms for further derivatization. derpharmachemica.com

The pyrrolidine scaffold itself is prized in fragment-based drug discovery for its ability to provide three-dimensional diversity. nih.gov By derivatizing this compound, it is possible to generate libraries of fragments that effectively sample 3D molecular space, which can enhance the probability of binding to biological targets. nih.gov Asymmetric cycloaddition reactions are a powerful tool in this context, enabling the synthesis of enantiomerically pure pyrrolidine fragments with a high degree of shape diversity. nih.govwsu.edu For instance, 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide, an analogue of a derivatized this compound, is used as a chemical derivatization reagent in metabolomic studies, highlighting the utility of such structures. semanticscholar.org

Key derivatization reactions are outlined in the table below:

Table 2: Derivatization Reactions of this compound and its Analogues| Precursor | Reagent(s) | Product Type | Relevant Citations |

|---|---|---|---|

| 1-(4-methoxyphenyl)-4-oxothis compound | Stabilized phosphorus ylides, Wittig-Horner reagents | Methylene-pyrrolidine derivatives | scinito.airesearchgate.net |

| 1-(4-methoxyphenyl)-4-oxothis compound | Trialkylphosphites, tris(dialkylamino)phosphines | Phosphonate adducts | scinito.ai |

| General Pyrrolidine Scaffold | Aldehydes, Alkenes (via [C+NC+CC] cycloaddition) | Highly substituted, enantiomerically pure pyrrolidines | nih.govwsu.edu |

| Pyrrolidine Ring | Difluorocarbene | Ring-expanded products | researchgate.net |

Synthesis of Chiral this compound and Stereochemical Control

The synthesis of optically pure pyrrolidine derivatives is a central challenge and a topic of great interest in organic chemistry due to the prevalence of this chiral motif in pharmaceuticals. mdpi.comnih.gov Strategies for achieving stereochemical control can be broadly divided into two categories: those that start with a pre-existing chiral molecule (a "chiral pool" approach) and those that create the desired stereocenters during the formation of the pyrrolidine ring from acyclic precursors. mdpi.comnih.govresearchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A variety of powerful methods have been developed to construct the pyrrolidine ring with high levels of stereocontrol.

One of the most extensively studied methods is the 1,3-dipolar cycloaddition between azomethine ylides and alkenes. nih.gov The stereoselectivity of this reaction can be controlled through the use of chiral auxiliaries or, more commonly, asymmetric catalysis with metal complexes. nih.govnih.gov For example, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines provides an effective route to chiral pyrrolidines. nih.gov The reaction is believed to proceed through a stepwise mechanism, and the choice of chiral ligand is critical for achieving high enantioselectivity. nih.gov

Organocatalysis offers a metal-free alternative for synthesizing chiral pyrrolidines. pkusz.edu.cn Cascade reactions, such as those combining a reversible aza-Henry reaction with a dynamic kinetic resolution (DKR)-driven aza-Michael cyclization, can produce highly functionalized pyrrolidines with multiple stereocenters in excellent yield and high enantiomeric excess. pkusz.edu.cn Another powerful strategy is kinetic resolution, where a racemic mixture of a pyrrolidine precursor is reacted with a chiral catalyst. The catalyst reacts faster with one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. whiterose.ac.uk This has been successfully applied to the synthesis of enantioenriched chiral pyrrolidines. whiterose.ac.uk

A comparison of these enantioselective methods is provided below:

Table 3: Comparison of Enantioselective Synthesis Methods for Pyrrolidines| Method | Description | Advantages | Disadvantages | Relevant Citations |

|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Metal-catalyzed reaction of an azomethine ylide or TMM equivalent with an imine or alkene. | High efficiency, good control of absolute stereochemistry. | May require careful selection of chiral ligands and metal catalysts. | nih.govnih.gov |

| Organocatalytic Cascade | A multi-step reaction sequence catalyzed by a small, chiral organic molecule. | Metal-free, can build high molecular complexity in one pot, excellent stereoselectivity. | Can be sensitive to substrate scope and reaction conditions. | pkusz.edu.cn |

| Kinetic Resolution | A chiral catalyst selectively transforms one enantiomer of a racemic mixture, allowing for separation. | Effective for resolving racemic mixtures, can provide high ee for both product and recovered starting material. | Maximum theoretical yield for the product is 50%. | whiterose.ac.uk |

The stereochemistry of the pyrrolidine ring is not merely a structural feature but a critical determinant of its biological function. nih.gov The non-planar, puckered conformation of the five-membered ring allows substituents to occupy distinct three-dimensional space, which directly influences how the molecule interacts with biological targets like enzymes and receptors. nih.govnih.gov

The spatial orientation of substituents can lead to vastly different biological profiles for different stereoisomers. nih.govwikipedia.org For example, in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), changing the stereochemistry of the milnacipran (B1663801) scaffold has a significant effect on its activity at norepinephrine (B1679862) and serotonin (B10506) transporters. wikipedia.org Similarly, for certain pyrrolidine-based α2-δ ligands, the relative stereochemistry is crucial for binding affinity. researchgate.net

Substituents not only define the shape of the molecule but also influence the electronic properties of the ring. nih.gov For example, substituents at the C-2 position can alter the basicity of the pyrrolidine nitrogen, while those at C-4 can affect the ring's puckering. nih.gov These subtle changes in conformation and electronics can dictate pharmacological efficacy. nih.govnih.gov A diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones highlighted that straightforward transformations at different positions can provide rapid access to diverse N-containing polycyclic scaffolds, each with a potentially unique functional profile. nih.gov This underscores the principle that precise control over stereochemistry is paramount in the design of functional molecules based on the this compound core. derpharmachemica.com

Sustainable and Efficient Synthetic Routes for this compound

The development of sustainable and efficient synthetic methodologies is a paramount goal in modern organic chemistry. For the synthesis of this compound and its derivatives, this involves creating routes that are not only high-yielding but also environmentally benign, economically viable, and safe. Research efforts have been directed towards minimizing waste, avoiding hazardous materials, and reducing energy consumption, aligning with the core tenets of green chemistry.

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the pyrrolidine framework. These principles advocate for the use of renewable feedstocks, reduction of derivatives, and the design of energy-efficient processes.

A significant advancement in this area is the use of environmentally friendly solvents. rsc.org Alcohol-water solutions, for example, are recognized as nontoxic, inexpensive, and widely available solvents that can accelerate organic reactions, even for reactants that are not soluble in water. rsc.org This approach often simplifies the purification process to standard filtration or recrystallization, avoiding the need for toxic solvents and column chromatography. rsc.orgnih.gov One-pot, multi-component reactions (MCRs) are another cornerstone of green synthesis, as they enhance efficiency and atom economy by combining several steps into a single operation, thereby reducing waste and energy usage. nih.govresearchgate.net

The application of ultrasound irradiation represents a key energy-efficient technique. researchgate.net It can promote reactions in aqueous media, further enhancing the green credentials of a synthetic protocol. researchgate.net For instance, a three-component reaction to assemble 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds has been successfully performed under ultrasound irradiation in water, showcasing a green and simple approach. researchgate.net Similarly, catalyst-free syntheses in aqueous hydrotropic solutions have been developed to overcome the low solubility of organic compounds in water, providing a sustainable reaction medium. researchgate.net

An efficient and sustainable approach for synthesizing novel polycyclic pyrrolidine-fused spirooxindole compounds was achieved through a one-pot, three-component domino reaction. rsc.orgnih.gov This method proceeds at room temperature in an ethanol-water mixture without a catalyst, highlighting its eco-friendliness and high yield. rsc.orgnih.gov

Table 1: Examples of Green Synthetic Approaches for Pyrrolidine Derivatives

| Feature | Methodology | Reactants | Conditions | Benefit | Source(s) |

|---|---|---|---|---|---|

| Green Solvent | One-pot, three-component domino reaction | (E)-3-(2-nitrovinyl)-indoles, isatins, chiral polycyclic α-amino acids | EtOH/H₂O, Room Temperature | Avoids toxic solvents, simplifies purification | nih.gov, rsc.org, researchgate.net |

| Energy Efficiency | Ultrasound-promoted three-component reaction | Kojic acid, malononitrile, aromatic aldehydes | Water, Ultrasound Irradiation | Accelerated reaction, use of aqueous media | researchgate.net |

| Process Intensification | Catalyst-free multi-component cycloaddition | Isatin, chalcone (B49325) derivatives, L-4-thiazolidine carboxylic acid | Methanol (B129727), 1.5-2h | High atom economy, reduced waste, no catalyst needed | tandfonline.com |

To enhance the sustainability of pyrrolidine synthesis, significant research has focused on replacing traditional metal-based catalysts with either organocatalytic systems or eliminating the need for a catalyst altogether.

Catalyst-Free Routes:

Catalyst-free reactions represent an ideal in green chemistry, reducing costs and eliminating catalyst-related toxicity and waste. Several multi-component reactions for synthesizing pyrrolidine derivatives have been developed to proceed efficiently without any catalytic assistance. tandfonline.com A one-pot, three-component reaction of chalcone derivatives, isatin, and L-4-thiazolidine carboxylic acid in methanol yields thiazolo-pyrrolidine hybrids in a short timeframe. tandfonline.com Another catalyst-free approach involves a domino Michael/annulation reaction between 3-isothiocyanato oxindoles and coumarins to construct complex dihydrocoumarin–pyrrolidine–spirooxindoles. thieme-connect.de

Furthermore, ultrasound irradiation has been employed to facilitate one-pot, four-component condensation reactions under catalyst-free conditions to produce substituted pyrrolidine hybrids. tandfonline.com The synthesis of novel polycyclic pyrrolidine-fused spirooxindoles has also been achieved via a catalyst-free, one-pot, three-component reaction in an ethanol-water solution at room temperature, noted for its environmental sustainability and high yields. rsc.orgresearchgate.net

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolidines, providing an alternative to metal-based Lewis acids. researchgate.net These small organic molecules can activate substrates through various mechanisms, leading to high stereoselectivity. researchgate.netacs.org

Cinchona alkaloid derivatives, particularly those incorporating a thiourea (B124793) moiety, have been successfully used to catalyze the enantioselective conjugate addition of nitromethane to alkylidene malonates. rsc.org This reaction provides a valuable route to substituted pyrrolidine-3-carboxylic acid derivatives. rsc.org Similarly, organocatalytic enantioselective Michael addition reactions have been developed for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgconsensus.app

Pyrrolidine-based catalysts themselves have proven effective. For instance, (R)-3-pyrrolidinecarboxylic acid has been shown to be an efficient catalyst for anti-selective Mannich-type reactions of ketones with α-imino esters. acs.org Studies revealed that the carboxylic acid group at the C-3 position of the catalyst's pyrrolidine ring is crucial for promoting the carbon-carbon bond formation and controlling the diastereo- and enantioselectivity of the reaction. acs.org The concept of organocatalysis has been successfully incorporated into the [3+2] cycloaddition reactions of azomethine ylides, which is one of the most direct methods for synthesizing the pyrrolidine ring. researchgate.net

Table 2: Selected Organocatalytic Methods for Pyrrolidine Derivative Synthesis

| Organocatalyst | Reaction Type | Substrates | Product Type | Source(s) |

|---|---|---|---|---|

| Cinchona-alkaloid derived thiourea | Enantioselective conjugate addition | Nitromethane, Alkylidene malonates | Substituted pyrrolidine-3-carboxylic acid derivatives | rsc.org |

| (R)-3-Pyrrolidinecarboxylic acid | anti-Mannich-type reaction | Ketones, α-imino esters | anti-Mannich products with high diastereo- and enantioselectivity | acs.org |

| Chiral Primary Amine (from Cinchona alkaloid) | Enantioselective peroxidation | Conjugated enones | Chiral peroxides or epoxides | acs.org |

| l-Proline | [3+2] Cycloaddition | Acrolein, in situ generated acyclic azomethine ylides | C-3 unsubstituted pyrrolidines | researchgate.net |

Advanced Applications of Pyrrolidine 3 Carbonitrile in Medicinal Chemistry

Pyrrolidine-3-carbonitrile as a Pharmacophore in Drug Discovery

The this compound moiety is a significant pharmacophore in the field of drug discovery, serving as a versatile scaffold for the development of new therapeutic agents. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound structure, with its saturated five-membered nitrogen-containing ring and the strongly electron-withdrawing nitrile group, provides a unique spatial and electronic framework for interaction with various biological targets.

The sp3-rich nature of the pyrrolidine (B122466) ring is particularly advantageous for exploring pharmacophore space, allowing for diverse three-dimensional arrangements that can lead to highly specific and potent interactions with protein binding sites. jptcp.com The nitrile group is a key feature, capable of acting as a hydrogen bond acceptor and participating in polar interactions, often serving as a bioisostere for hydroxyl or carboxyl groups. nih.gov This combination of a flexible, three-dimensional core and a potent interactive group makes the this compound scaffold a valuable starting point for medicinal chemists.

Design of Novel Therapeutic Agents Utilizing the this compound Scaffold

The this compound scaffold has been instrumental in the design of a wide array of novel therapeutic agents targeting diverse diseases. Its structural versatility allows for the attachment of various substituents at different positions of the pyrrolidine ring, enabling the fine-tuning of pharmacological properties.

One significant area of application is in the development of antimicrobial agents . Newly synthesized derivatives of this compound have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics. researchgate.net For instance, derivatives of 1-(4-methoxyphenyl)-4-oxothis compound (B3217202) have been evaluated for their antimicrobial properties. researchgate.netresearchgate.net

The scaffold is also a key component in the development of agents for neurological and psychiatric disorders . jptcp.com Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it an attractive framework. For example, pyridine (B92270) derivatives incorporating the this compound moiety have been investigated as activators of sodium channels, which are important targets for conditions like epilepsy. google.com

Furthermore, this scaffold has been employed in the design of inhibitors for various enzymes implicated in diseases such as cancer and inflammatory conditions. This compound derivatives have been explored as inhibitors of:

Fibroblast growth factor receptor (FGFR) , a target in cancer therapy. nih.gov

Janus kinase (JAK) , particularly JAK1, which is involved in inflammatory and autoimmune diseases. google.com

CaM kinase II (CaMKII) , implicated in cardiac arrhythmias and heart failure. google.com

Autophagy kinases (ULK1/ULK2) and Leucine-rich repeat kinase 2 (LRRK2) , which are targets for cancer and neurodegenerative diseases like Parkinson's disease, respectively. google.com.na

In the realm of infectious diseases, a 2-aryl-4-aminoquinazoline series featuring a this compound component was identified through virtual screening and found to have efficacy in an in vivo model of Trypanosoma cruzi infection, the cause of Chagas disease. google.comacs.orggoogle.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound derivatives, SAR studies have provided valuable insights into how specific structural modifications influence biological activity.

The core of SAR for this class of compounds often revolves around the substituents attached to the pyrrolidine ring. For example, in the case of 4-(4-Bromophenyl)this compound, the presence of the bromophenyl group enhances lipophilicity, which can influence its interaction with biological targets. nih.gov The unique combination of the bromine and cyano groups is thought to contribute to its potential as an enzyme inhibitor. nih.gov

SAR studies on pyridine derivatives containing the this compound moiety, designed as sodium channel activators, have shown that certain substituents on the core structure lead to more potent compounds. google.com This analysis allows researchers to identify preferred embodiments for therapeutic use. google.com

Similarly, in the development of antitubercular and antibacterial agents, SAR studies of benzimidazole (B57391) derivatives with a this compound element revealed that modifications to the cyclic amine portion significantly impact activity. smolecule.com For instance, the introduction of a cyano (-CN) group at a specific position on an azetidine (B1206935) ring (a four-membered ring) did not lead to a major change in antibacterial activity against certain strains. smolecule.com

The general approach to SAR for these derivatives involves:

Modification of substituents: Replacing groups on the phenyl ring (e.g., dimethylamino with fluoro or methoxy) to assess the electronic effects on receptor binding. jptcp.com

Varying the substitution pattern: Attaching different functional groups to the nitrogen of the pyrrolidine ring or other available positions.

Stereochemistry: Investigating the activity of different stereoisomers (enantiomers and diastereomers), as the three-dimensional arrangement is often critical for biological function.

These studies are essential for fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates based on the this compound scaffold.

Exploration of Pharmacophore Space and 3D Coverage

The this compound scaffold is particularly well-suited for the exploration of pharmacophore space due to the three-dimensional nature of the saturated pyrrolidine ring. Unlike flat, aromatic structures, the sp3-hybridized carbons of the pyrrolidine ring allow for substituents to be placed in a wider range of spatial orientations, providing better 3D coverage. This is a significant advantage in drug design, as biological targets like enzyme active sites and receptor binding pockets are themselves complex three-dimensional entities.

The flexibility of the pyrrolidine ring, combined with the defined vector of the nitrile group, allows for the creation of diverse molecular shapes that can be tailored to fit specific biological targets. This structural diversity is a key reason why the scaffold appears in inhibitors for a wide range of targets, from kinases to ion channels. nih.govgoogle.comgoogle.comgoogle.comgoogle.com.na

Virtual screening and computational modeling are powerful tools used to explore this pharmacophore space. By creating virtual libraries of this compound derivatives, researchers can predict how different modifications will affect the molecule's shape and its potential to bind to a target. google.comacs.orggoogle.com For instance, a collaborative virtual screening effort successfully identified a series of 2-aryl-4-aminoquinazolines containing the this compound moiety with efficacy against Trypanosoma cruzi. google.comacs.orggoogle.com This approach rapidly expanded the SAR around an initial hit compound by probing multiple proprietary databases for structurally diverse molecules based on the initial pharmacophore. google.comacs.org

The nitrile group itself is a critical component of the pharmacophore, often engaging in key hydrogen bonding or polar interactions within the binding site. nih.gov Docking studies have identified crucial hydrogen bonds between the nitrile nitrogen and key amino acid residues (like threonine in certain kinase inhibitors), highlighting its importance for potent biological activity. nih.gov

Investigation of Biological Activities and Therapeutic Potential

The this compound scaffold is not only a versatile building block but also a core component of molecules with demonstrated biological activity. Its derivatives have been investigated for their ability to modulate various physiological pathways, showing potential in a range of therapeutic areas.

Modulation of Enzyme and Receptor Interactions

Derivatives of this compound have been shown to interact with and modulate the activity of numerous enzymes and receptors, which are key targets in drug discovery. The unique structure of the scaffold allows it to bind effectively within the active or allosteric sites of these proteins, leading to either inhibition or activation. jptcp.com

Enzyme Inhibition: A significant focus of research has been on the development of enzyme inhibitors for the treatment of cancer and other diseases. The this compound core has been incorporated into inhibitors targeting several kinase families:

JAK (Janus Kinase): Pyrrolo[2,3-d]pyrimidine derivatives containing the this compound moiety have been developed as inhibitors of JAKs, which are central to cytokine signaling pathways involved in autoimmune disorders and myeloproliferative diseases. google.com

FGFR (Fibroblast Growth Factor Receptor): Bicyclic heterocycles with a this compound component have been designed as inhibitors of FGFR3 and/or FGFR4, which are implicated in various cancers. nih.gov

CaMKII (Calmodulin-dependent protein kinase II): Fused heterocyclic compounds featuring this scaffold have been identified as inhibitors of CaMKII, a target for cardiac conditions like heart failure and arrhythmias. google.com

ULK Kinase: Phenylaminopyrimidine amide derivatives have been described as inhibitors of autophagy, targeting ULK1 and ULK2 kinases for potential use in cancer therapy. google.com.na

Beyond kinases, derivatives have also been designed to target other enzymes. For example, spiropyrimidinetrione DNA gyrase inhibitors with a this compound part have shown potent and selective antituberculosis activity. mdpi.com

Receptor Interaction: The this compound scaffold is also present in compounds that modulate receptor function. Pyridine derivatives incorporating this structure have been developed as activators of sodium channels, which could be beneficial for treating certain neurological disorders like epilepsy by enhancing the excitability of specific neurons. google.com

The table below summarizes some of the enzyme and receptor targets modulated by compounds containing the this compound scaffold.

| Target Class | Specific Target(s) | Therapeutic Area |

| Kinases | JAK1, JAK2, JAK3, Tyk2 | Inflammation, Autoimmune Disorders |

| FGFR3, FGFR4 | Cancer | |

| CaMKII | Cardiac Arrhythmias, Heart Failure | |

| ULK1, ULK2, LRRK2 | Cancer, Neurodegenerative Disease | |

| DNA Gyrase | Bacterial DNA Gyrase | Infectious Disease (Tuberculosis) |

| Ion Channels | Sodium Channels | Neurological Disorders (Epilepsy) |

GABAergic Properties and Anxiolytic Potential

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and modulation of the GABAergic system is a key strategy for treating anxiety, epilepsy, and other neurological disorders. jptcp.comresearchgate.net While direct studies extensively detailing the GABAergic and anxiolytic properties specifically of "this compound" as a standalone compound are limited, research into structurally related pyrrolidine derivatives provides strong evidence for the potential of this chemical family to interact with the GABA system.

Studies have shown that pyrrolidine derivatives can be designed to have GABAergic activities. jptcp.com Molecular docking studies have been performed to investigate the binding affinity of various N-substituted pyrrolidine derivatives to the GABA receptor, indicating that the pyrrolidine ring can serve as a scaffold for molecules targeting this receptor. jptcp.comjptcp.com For example, 4-(2-Chlorophenyl)this compound hydrochloride has been noted to interact with GABA receptors, suggesting potential anxiolytic or sedative effects. smolecule.com

The attenuation of GABAergic neurotransmission is linked to several neurological conditions, and compounds that can enhance GABA's effects are of significant therapeutic interest. researchgate.net This can be achieved, for example, by inhibiting GABA transporters (GATs), which are responsible for removing GABA from the synaptic cleft. Pyrrolidine derivatives have been synthesized and evaluated for their inhibitory potency against GAT1 and GAT3. nih.gov

The nitrile group itself is a relevant pharmacophore in compounds that bind to GABA receptors. nih.gov For instance, the non-benzodiazepine hypnotic drug Zaleplon, which contains a nitrile group, selectively binds to GABA-A receptors. nih.gov This suggests that the nitrile moiety within the this compound structure could play a role in mediating interactions with the GABA receptor complex.

Although direct evidence for the anxiolytic potential of the parent compound is not extensively documented in the provided sources, the collective findings on related pyrrolidine and nitrile-containing molecules strongly support the rationale for exploring this compound derivatives as potential GABA modulators and, consequently, as candidates for anxiolytic agents. nih.govjptcp.comnih.govsmolecule.com

Inverse Agonism of RORγt for Autoimmune Diseases

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like IL-17. innovimmune.comresearchgate.netresearchgate.net This pathway is strongly implicated in the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. researchgate.netresearchgate.netacs.org Consequently, inhibiting RORγt has become a promising therapeutic strategy.

This compound derivatives have been instrumental in the development of RORγt inverse agonists. researchgate.netsmolecule.com These small molecules bind to the receptor and reduce its constitutive activity, thereby suppressing the inflammatory cascade. Structure-based drug design has led to the discovery of potent and selective tricyclic RORγt inverse agonists that demonstrate significant in vitro activity. researchgate.netacs.org For example, a series of phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives were designed based on the binding conformation of known inhibitors, leading to compounds with high selectivity over other nuclear receptors. researchgate.net These advancements highlight the potential of this compound-based compounds as orally available alternatives to biologic therapies for Th17-mediated autoimmune disorders. innovimmune.com

Inhibitory Effects on α-amylase and DPP-4 for Antidiabetic Applications

The management of type 2 diabetes mellitus has benefited significantly from the development of inhibitors for enzymes such as α-amylase and dipeptidyl peptidase-4 (DPP-4). researchgate.nettandfonline.com this compound has served as a key structural motif in the design of potent inhibitors for both targets.

DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glycemic control. researchgate.nettandfonline.comemanresearch.org Several pyrrolidine-2-carbonitrile (B1309360) derivatives have been synthesized and shown to be potent and selective DPP-4 inhibitors. For instance, certain sulfonamide derivatives of pyrrolidine-2-carbonitrile exhibited activity comparable to the standard drug Vildagliptin. mdpi.com The nitrile group in these compounds is often a key feature for their inhibitory activity. researchgate.netmdpi.com

In the context of α-amylase inhibition, which helps to control post-prandial hyperglycemia, derivatives of pyrrolidine have also shown promise. Although specific data on this compound is less detailed in this area, the broader class of pyrrolidine derivatives has been actively investigated. For example, some piperidine-substituted chalcones have demonstrated significant α-amylase inhibitory activity. mdpi.com

Table 1: Antidiabetic Activity of Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| Sulfonamide derivatives of pyrrolidine-2-carbonitrile | DPP-4 | Activity comparable to Vildagliptin. | mdpi.com |

| 2-Cyano-N-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-sulfonamide derivatives | DPP-4 | Exhibited significant DPP-4 inhibition with IC₅₀ values in the nanomolar range. | tandfonline.com |

| β-amino pyrrole-2-carbonitrile (B156044) derivatives | DPP-4 | Potent and specific DPP-IV inhibitors in vivo, leading to a reduction in blood glucose. | mdpi.com |

| 4-hydroxymethyl-1-methyl pyrrolidine derivatives | α-Glucosidase | Showed potential antidiabetic activity with IC₅₀ values in the micromolar range. | tandfonline.com |

Antimicrobial and Antifungal Activities of Derivatives

The pyrrolidine scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. tandfonline.comfrontiersin.orgnih.gov Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of pathogens, including drug-resistant strains.

Research has shown that certain this compound derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, derivatives containing a dimethylamino moiety have demonstrated enhanced activity against multidrug-resistant clinical isolates. The minimum inhibitory concentration (MIC) values of some of these compounds were comparable to standard antibiotics.

In the realm of antifungal activity, pyrrolidine derivatives have also shown considerable promise. tandfonline.commdpi.comresearchgate.net For example, some pyrrole (B145914) and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties have exhibited potent antifungal activity against Candida albicans. researchgate.net The structural flexibility of the pyrrolidine ring allows for the introduction of various substituents, leading to compounds with broad-spectrum antimicrobial and antifungal profiles. researchgate.netbohrium.combohrium.com

Table 2: Antimicrobial and Antifungal Activity of Pyrrolidine Derivatives

| Compound Derivative | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|

| This compound with dimethylamino moiety | Staphylococcus aureus, Escherichia coli | Significant activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. | |

| Pyrrolidine derivatives of nalidixic acid | Gram-negative and Gram-positive bacteria | Very strong antibacterial activity, including against methicillin-resistant S. aureus. | mdpi.com |

| Pyrrole and pyrrolo[2,3-d]pyrimidine derivatives with sulfonamido moieties | Candida albicans | Potent antifungal activity. | researchgate.net |

| Bis-heterocyclic derivatives from methyl-1-(2, 5-dioxopyrrolidin-1-yl) -6- methyl -2- oxo -4- phenyl -1, 2, 3, 4- tetrahydro pyrimidine (B1678525) -5- carboxylate | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | Significant antimicrobial activity. | bohrium.com |

Anticancer Activity and Related Mechanisms

The pyrrolidine ring is a common feature in numerous anticancer agents, and derivatives of this compound have been actively investigated for their potential in oncology. tandfonline.comnih.govmdpi.com These compounds have shown cytotoxic effects against various cancer cell lines, and research is ongoing to elucidate their mechanisms of action.

Studies have demonstrated that certain pyrrolidine derivatives can inhibit tumor growth. For example, 4-(4-(Dimethylamino)phenyl)this compound has been shown to reduce the viability of A549 human lung adenocarcinoma cells in a dose-dependent manner. Other research has focused on synthesizing pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which have been evaluated for their anticancer activity against human pulmonary epithelial cells. mdpi.com

The proposed mechanisms of action for the anticancer activity of pyrrolidine derivatives are diverse. Some compounds have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.net Others are designed as inhibitors of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. tandfonline.com The versatility of the pyrrolidine scaffold allows for the design of compounds that can target various pathways involved in cancer progression. tandfonline.comnih.gov

Table 3: Anticancer Activity of Pyrrolidine Derivatives

| Compound Derivative | Cancer Cell Line | Key Findings | Reference(s) |

|---|---|---|---|

| 4-(4-(Dimethylamino)phenyl)this compound | A549 human lung adenocarcinoma | Exhibited cytotoxic effects and reduced cell viability. | |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 human lung adenocarcinoma | Evaluated for anticancer activity. | mdpi.com |

| Spirooxindole–pyrrolidine compounds | - | Synthesized and studied for anticancer and molecular docking. | msesupplies.com |

| Benzo furoxan pyrrolidine derivatives | - | Displayed potent inhibitory activity toward MMP-2 and MMP-9. | tandfonline.com |

Other Biological Activities: Anticonvulsant, Anti-inflammatory, Antihypertensive

Beyond the applications already discussed, the pyrrolidine nucleus is associated with a wide spectrum of other biological activities, including anticonvulsant, anti-inflammatory, and antihypertensive effects. tandfonline.comfrontiersin.orgnih.gov

Anticonvulsant Activity: Derivatives of pyrrolidine-2,5-dione have been synthesized and shown to possess broad-spectrum anticonvulsant properties in various animal models. nih.govmdpi.com Some of these compounds have demonstrated efficacy in models of drug-resistant epilepsy. mdpi.com The mechanism of action is thought to be complex, potentially involving the inhibition of sodium and calcium channels. mdpi.com

Anti-inflammatory Activity: The anti-inflammatory potential of pyrrolidine derivatives has also been explored. nih.govucj.org.ua In silico and in vitro studies of pyrrolidine-2,5-dione derivatives have identified compounds with promising anti-inflammatory activity, with some exceeding the performance of reference drugs like celecoxib (B62257) and indomethacin (B1671933) in docking studies. ucj.org.ua

Antihypertensive Activity: While less extensively documented for this compound specifically, the broader class of pyrrolidine-containing compounds includes established antihypertensive drugs like enalapril. frontiersin.org This highlights the potential of the pyrrolidine scaffold in cardiovascular drug discovery.

Neuropharmacological Research and Central Nervous System Agents

The pyrrolidine ring is a key structural element in many compounds that act on the central nervous system (CNS). chemimpex.com this compound and its derivatives are valuable tools in neuropharmacological research, aiding in the development of new therapeutic agents for neurological and psychiatric disorders. chemimpex.comsmolecule.com

These compounds are often used as intermediates in the synthesis of molecules targeting neurotransmitter systems. chemimpex.com For instance, trans-4-phenylpyrrolidine-3-carboxylic acid hydrochloride has been investigated for its potential to modulate dopamine (B1211576) and serotonin (B10506) pathways, suggesting possible antidepressant or anxiolytic properties. The chiral nature of many pyrrolidine derivatives is particularly important in CNS drug design, as stereochemistry can significantly influence potency and selectivity. msesupplies.com Furthermore, fragment-based drug discovery approaches have utilized pyrrolidine-3-carboxylic acid motifs to identify lead compounds for targets relevant to neurodegenerative diseases like Parkinson's. frontiersin.org The study of synthetic cathinone (B1664624) derivatives containing a pyrrolidine ring has also provided insights into their behavioral pharmacology and abuse potential. nih.gov

Development of this compound as Building Blocks for Complex Biologically Active Compounds

This compound is a highly valued building block in organic synthesis due to its inherent reactivity and the stereochemical possibilities it offers. msesupplies.comchemimpex.com Its utility lies in its ability to serve as a versatile starting material for the construction of more complex, biologically active molecules, including pharmaceuticals and agrochemicals. msesupplies.comchemimpex.com

The presence of both the pyrrolidine ring and the nitrile functional group allows for a wide range of chemical transformations. msesupplies.com The nitrile can be converted into various other functional groups, while the pyrrolidine ring can be further substituted or incorporated into larger heterocyclic systems. msesupplies.com As a chiral building block, (S)-pyrrolidine-3-carbonitrile hydrochloride is particularly useful in enantioselective synthesis, enabling the creation of optically pure compounds where specific stereoisomers are crucial for biological activity. msesupplies.com

The synthesis of pyrrolidine derivatives often involves methods like 1,3-dipolar cycloaddition reactions. nih.gov The adaptability of the pyrrolidine scaffold has made it a cornerstone in medicinal chemistry, contributing to the development of a wide array of drugs with diverse therapeutic applications. tandfonline.comnih.govresearchgate.net

Pyrrolidine 3 Carbonitrile in Agrochemical Research and Development

Pesticide and Herbicide Development Utilizing Pyrrolidine-3-carbonitrile Derivatives

The pyrrolidine (B122466) scaffold is integral to a range of synthetic pesticides and herbicides. Researchers have successfully modified the pyrrolidine ring to enhance efficacy and introduce novel mechanisms of action to combat resistance in weeds, pests, and pathogens.

Derivatives of pyrrolidine have demonstrated significant insecticidal properties. For instance, the introduction of an amide group linked to a benzene (B151609) ring on the pyrrolidine structure results in excellent systemic activity, protecting not only seeds but also the plants that grow from them. ccspublishing.org.cn Furthermore, modifying the natural pesticide matrine (B1676216) with a pyrrolidine group has been shown to significantly boost its insecticidal activity against pests like Spodoptera frugiperda. ccspublishing.org.cn

In the realm of herbicides, pyrrolidinone structures have been patented for their effectiveness in controlling undesirable vegetation. google.com The pyrrolidine herbicide Cisanilide is used in agriculture, and other derivatives have also shown potent herbicidal activity. ccspublishing.org.cn A notable recent development is the herbicide tetflupyrolimet, an aryl pyrrolidinone anilide, which represents a new class of herbicides for controlling grass weeds, particularly in rice cultivation. cambridge.orgfmc.com

Research has also focused specifically on derivatives of this compound for their potential as antimicrobial agents against plant pathogens. Studies involving the reaction of 1-(4-methoxyphenyl)-4-oxothis compound (B3217202) with various organophosphorus reagents have yielded novel compounds with significant antimicrobial activity against both bacteria and fungi. ekb.eg

Mechanisms of Action of Pyrrolidine-based Agrochemicals

The mode of action, which describes how a chemical affects a plant at the cellular level, is a critical aspect of agrochemical development. purdue.eduksu.edu Pyrrolidine-based agrochemicals exhibit several distinct mechanisms of action.

A groundbreaking mechanism has been identified for the pyrrolidinone herbicide, tetflupyrolimet. This compound inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. cambridge.orgwikipedia.orgpnas.org This pathway is essential for producing the building blocks of DNA and RNA, and its disruption is particularly effective against rapidly growing seedlings that require large amounts of pyrimidines. fmc.comwikipedia.org This novel mode of action places tetflupyrolimet in its own Herbicide Resistance Action Committee (HRAC) Group 28, making it a vital tool for managing weed resistance. fmc.com

Another mechanism is seen with the pyrrolidine herbicide Cisanilide, which functions by blocking the Hill reaction within the chloroplasts of spinach, thereby inhibiting photosynthesis. ccspublishing.org.cn Other pyrrole-based insecticides, like chlorfenapyr, act as decoupling agents that disrupt the production of ATP (adenosine triphosphate) in mitochondria, leading to the insect's death due to energy depletion. ccspublishing.org.cn

Evaluation of Efficacy Against Plant Pathogens and Pests

The effectiveness of new agrochemicals is rigorously evaluated through laboratory and field trials. Pyrrolidine derivatives have shown high efficacy against a variety of agricultural pests and pathogens.

In insecticidal testing, certain pyrrolidine derivatives demonstrated 100% mortality against the tobacco budworm (Heliothis virescens), diamondback moth (Plutella xylostella), and beet armyworm (Spodoptera exigua) at a concentration of 100 mg/L. ccspublishing.org.cn Similarly, related pyrrole-3-carbonitrile derivatives have been tested against the cotton leafworm (Spodoptera littoralis), showing high bioefficacy with low LC50 values, indicating high toxicity to the pest. acs.org One compound, in particular, showed efficacy comparable to the commercial insecticide Dimilin. acs.org

| Compound | Target Pest | Concentration | Mortality Rate | Source |

|---|---|---|---|---|

| Compound 65 | H. virescens, P. xylostella, L. exigua | 100 mg/L | 100% | ccspublishing.org.cn |

| Compound 66 | H. virescens, P. xylostella, L. exigua | 100 mg/L | 100% | ccspublishing.org.cn |

| Compound 67 | T. cinnabarinus | 100 mg/L | 100% | ccspublishing.org.cn |

| Compound | LC50 Value (ppm) | Source |

|---|---|---|

| Compound 3c | 5.883 | acs.org |

| Compound 6a | 0.5707 | acs.org |

| Compound 7a | 0.1306 | acs.org |

| Compound 8c | 0.9442 | acs.org |

In terms of controlling plant pathogens, derivatives of this compound have been evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. ekb.eg The results indicated that these compounds exhibited antibiotic activity comparable to a reference standard, with some showing excellent results that warrant further pharmacological study. ekb.eg

Environmental Impact and Selectivity of this compound in Agrochemicals

The development of new agrochemicals places a strong emphasis on minimizing environmental impact and improving selectivity towards target organisms. google.com The broad environmental effects of pesticides are a significant concern, as they can contaminate soil and water, and harm non-target organisms, including beneficial insects, birds, and aquatic life. researchgate.netnih.gov

The goal in modern agrochemical design is to create compounds that are highly effective against specific pests or weeds while being less toxic to other organisms and environmentally safer. google.com The development of tetflupyrolimet, for example, involved optimization for efficacy, crop safety, and a specific weed spectrum. pnas.org This focus on crop safety indicates a degree of selectivity, which is crucial for minimizing damage to the agricultural products themselves.

The introduction of novel modes of action, such as the DHODH inhibition by tetflupyrolimet, is a key strategy in addressing the challenge of herbicide resistance. fmc.comokstate.edu By providing new tools for rotation, these compounds can help to make agriculture more sustainable. However, like all agrochemicals, their use must be carefully managed. The environmental fate of any new pesticide, including its persistence in soil and potential for runoff into water sources, is a critical part of the regulatory and risk assessment process. researchgate.net While specific environmental impact data for this compound derivatives are not extensively detailed in the available literature, the general principles of ecotoxicology and environmental risk assessment would apply to any commercial product developed from this chemical class. preprints.org

Computational Studies and Cheminformatics of Pyrrolidine 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly effective for elucidating reaction mechanisms and assessing molecular stability.

DFT calculations have been instrumental in understanding the mechanistic pathways of reactions involving the pyrrolidine (B122466) scaffold. For instance, studies on the 1,3-dipolar cycloaddition reactions, a common method for synthesizing substituted pyrrolidines, have utilized DFT to explore the energy profiles and transition states of the reaction. mdpi.com These calculations can reveal the influence of substituents, catalysts, and solvent effects on the reaction's regio- and stereoselectivity. mdpi.com Research on the organocatalytic synthesis of tetrasubstituted pyrrolidines, for example, employed DFT methods at the M06-2X/6-31g(d,p) level to show that the formation of specific hydrogen bonds is essential for activating the cycloaddition reaction. mdpi.com

DFT has also been applied to investigate the stability of pyrrolidine-derived intermediates. A comprehensive study on pyrrolidine-derived iminium ions used the M06-2X/6-311+G(d,p) method to rank the relative stability of these ions, which are key intermediates in many organocatalytic reactions. acs.org The calculations demonstrated that conjugation with additional double bonds provides a relative stabilization of nearly 3.5 kcal/mol. acs.org Furthermore, DFT can model the transformation of pyrrolidines into other cyclic structures. In the stereospecific synthesis of cyclobutanes from pyrrolidines, DFT calculations revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, which then collapses to the cyclobutane (B1203170) product in a barrierless process. acs.org Such mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes.

The stability of the pyrrolidine ring itself and its derivatives is also a key area of investigation. DFT calculations can determine thermodynamic parameters that indicate the relative stability of different conformers or substituted analogues. For example, calculations can elucidate the role of pyrrolic nitrogen species in catalysis, showing that they induce localized electronic states that enhance the adsorption of reactants. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a pyrrolidine-3-carbonitrile derivative, and a macromolecular target, typically a protein. nih.govnih.gov These methods are fundamental to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is used to screen virtual libraries of compounds against a specific biological target to identify potential hits. For instance, computational studies have identified pyrrolidine derivatives as novel inhibitors for targets like the Cdk5/p25 complex, which is implicated in Alzheimer's disease, and Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein. nih.govnih.gov In these studies, docking simulations helped to identify the binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrrolidine-based ligands and the active site residues of the target proteins. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and detailed view of the ligand-target complex over time. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the binding pose, conformational changes in the protein and ligand, and the energetics of the interaction. nih.govnih.gov A 100-ns MD simulation of pyrrolidine derivatives bound to Mcl-1 demonstrated the stability of the compounds within the protein's binding site. nih.govbohrium.com Similarly, MD simulations of pyrrolone derivatives targeting Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) revealed strong binding affinity and stabilizing potential. researchgate.net Analysis of parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg) from MD simulations helps to confirm the stability of the ligand-protein complex. researchgate.net

Cheminformatics Analysis of this compound Chemical Space

Cheminformatics involves the use of computational methods to analyze and organize chemical data, enabling researchers to explore the chemical space of a particular scaffold and predict its drug-like properties.

Physicochemical properties are critical determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Two of the most important descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's passive transport through membranes and its ability to penetrate the blood-brain barrier. Compounds with a lower TPSA (typically < 75 Ų) are more likely to be membrane permeable, while those with a higher TPSA (> 75 Ų) are less likely to cross membranes easily. researchgate.netnih.gov

LogP measures the lipophilicity of a compound, which influences its solubility, permeability, and binding to plasma proteins. A LogP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low can hinder membrane permeation. For drug candidates, a balanced LogP is often sought. researchgate.netnih.gov The pyrrolidine ring, being a saturated heterocycle, generally has lower LogP values compared to its aromatic counterpart, pyrrole (B145914), which can contribute to improved aqueous solubility. nih.gov

Table 1: Calculated Physicochemical Properties of this compound This table presents computationally predicted values for the parent compound.

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₅H₈N₂ | The elemental composition of the molecule. |

| Molecular Weight | 96.13 g/mol | The mass of one mole of the compound. |

| TPSA | 36.1 Ų | Topological Polar Surface Area, related to permeability. |

| LogP | -0.6 | Logarithm of the octanol-water partition coefficient, indicating lipophilicity. |

| H-Bond Donors | 1 | Number of hydrogen bond donor sites. |

| H-Bond Acceptors | 2 | Number of hydrogen bond acceptor sites. |

Data sourced from PubChem CID 22181493. nih.gov

Fragment-Based Drug Design (FBDD) is a well-established strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. nih.govfrontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. slideshare.net The pyrrolidine scaffold is of particular interest in FBDD because it provides excellent three-dimensional (3D) diversity and coverage of functional vector space for fragment optimization. nih.gov

The non-planar, saturated nature of the pyrrolidine ring allows it to sample three-dimensional molecular space more effectively than flat, aromatic scaffolds. nih.govnih.gov This 3D character is considered a significant advantage in modern drug discovery, as it can lead to improved target selectivity and better physicochemical properties. nih.gov The pyrrolidine ring's ability to undergo "pseudorotation" provides access to various energetically accessible conformations, further expanding its 3D coverage. nih.gov

In the context of FBDD, this compound can be seen as a core fragment. The nitrile group and the secondary amine provide vectors—specific points for chemical modification—that can be explored to optimize binding interactions. nih.gov By strategically modifying these positions, chemists can generate a library of derivatives that project functional groups into different regions of a target's binding pocket. nih.gov The combination of the rigid pyrrolidine scaffold with diverse substituents allows for a systematic exploration of the chemical and vector space around the core, facilitating the development of novel and potent therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues

Integration of Pyrrolidine-3-carbonitrile into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a final product that incorporates portions of all starting materials. researchgate.net These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular diversity. researchgate.netmdpi.com The pyrrolidine (B122466) scaffold itself is a common target for MCRs, often synthesized through 1,3-dipolar cycloaddition reactions involving azomethine ylides. tandfonline.com

A significant future direction lies in the direct integration of pre-functionalized building blocks like this compound as a reactant in MCRs. This approach would leverage the existing chirality and functionality of the molecule to construct highly complex and stereochemically rich heterocyclic systems in a single step. Asymmetric MCRs have already proven effective in producing highly substituted pyrrolidine derivatives with multiple stereogenic centers. nih.gov Utilizing this compound in such sequences could provide rapid access to novel libraries of compounds with potential applications in medicinal chemistry and chemical biology. The nitrile group can act as a versatile handle for post-MCR transformations or as a key pharmacophoric element in the final products.

Application in Materials Science for Novel Property Development

While the use of pyrrolidine derivatives is well-established in medicine and biology, their application in materials science is an emerging and promising field. researchgate.net The rigid, saturated ring structure of pyrrolidine can impart unique conformational constraints into polymer backbones or organic frameworks. The specific incorporation of this compound into materials offers intriguing possibilities due to the distinct properties of the nitrile functional group.

Future research could focus on leveraging the high polarity and coordination capabilities of the nitrile moiety. For example, this compound could serve as a monomer or a cross-linking agent in the synthesis of advanced polymers. These materials might exhibit enhanced thermal stability, specific dielectric properties, or improved adhesion. Furthermore, the nitrile group can coordinate with metal ions, opening avenues for the development of novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could be designed for applications in gas storage, catalysis, or chemical sensing. The inherent chirality of this compound precursors could also be exploited to create chiral materials for enantioselective separations or asymmetric catalysis.

Exploration of this compound in Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. The pyrrolidine scaffold has been shown to be compatible with enzymatic transformations for the synthesis of valuable chiral amines and alcohols. nih.gov For instance, enzymes such as amine transaminases (ATAs) and keto reductases (KREDs) are used for the stereoselective synthesis of 3-aminopyrrolidines and 3-hydroxypyrrolidines from a pyrrolidinone precursor. nih.gov Additionally, laccase enzymes have been employed for the stereoselective synthesis of complex pyrrolidine-2,3-diones. rsc.org

An important future avenue is the exploration of biocatalytic routes for the synthesis and modification of this compound itself. This could involve:

Asymmetric Synthesis: Developing enzymatic processes for the enantioselective synthesis of (R)- or (S)-Pyrrolidine-3-carbonitrile, providing an environmentally friendly alternative to traditional chemical methods.

Enzymatic Derivatization: Using enzymes like nitrilases or nitrile hydratases to selectively transform the carbonitrile group into amides or carboxylic acids under mild conditions, which could be difficult to achieve with conventional chemistry without affecting other parts of the molecule.

Kinetic Resolution: Employing enzymes to resolve racemic mixtures of this compound derivatives, isolating enantiomerically pure compounds.

The table below summarizes relevant enzymatic transformations that suggest the potential for biocatalysis in the context of this compound.